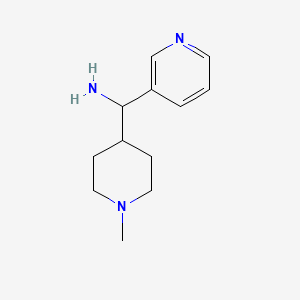

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl)-pyridin-3-ylmethanamine |

InChI |

InChI=1S/C12H19N3/c1-15-7-4-10(5-8-15)12(13)11-3-2-6-14-9-11/h2-3,6,9-10,12H,4-5,7-8,13H2,1H3 |

InChI Key |

SZDGFDYXPTWGMT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(C2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

The most prevalent method involves the reductive amination of a suitable aldehyde or ketone intermediate with a methylpiperidine derivative and pyridine precursor:

Step 1: Preparation of 1-methylpiperidin-4-amine

This can be achieved via methylation of piperidin-4-amine using methyl iodide or methyl triflate under basic conditions, or through reductive amination of piperidin-4-one with methylamine.Step 2: Formation of the pyridin-3-ylmethyl intermediate

The pyridine ring bearing a suitable functional group (e.g., aldehyde or halide) is prepared for coupling.Step 3: Coupling via reductive amination

The methylpiperidine derivative reacts with the pyridine aldehyde or halide in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride, under mild conditions (usually in methanol or DMSO). This process yields the target compound with high selectivity and yield.

- Solvent: Methanol, ethanol, or DMSO

- Temperature: Room temperature to 50°C

- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)

- Catalyst: Acidic conditions (e.g., acetic acid) to facilitate imine formation

Amide Coupling Strategy

Alternatively, a stepwise synthesis involves:

Step 1: Synthesis of 4-piperidone derivatives

Starting from piperidine, selective oxidation or functionalization yields 4-piperidone.Step 2: Conversion to N-methylpiperidin-4-amine

Alkylation with methyl iodide or methyl triflate.Step 3: Coupling with pyridin-3-yl derivatives

Using activated intermediates such as pyridin-3-yl halides (chloride or bromide) or pyridine-3-carboxylic acids activated by carbodiimides (e.g., EDC, DCC).

- Solvent: Dichloromethane or DMF

- Temperature: 0°C to room temperature

- Coupling Reagents: DCC or EDC for amide bond formation

Direct Alkylation Method

This involves direct alkylation of methylpiperidine with a pyridine derivative bearing a good leaving group (e.g., halide):

- Step 1: Preparation of pyridine-3-yl halide (e.g., bromide or chloride)

- Step 2: Nucleophilic substitution with methylpiperidine in the presence of a base such as potassium carbonate.

- Solvent: Acetonitrile or DMF

- Temperature: Elevated (80–120°C)

- Base: Potassium carbonate or sodium hydride

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Reductive Amination | Methylamine, NaBH₃CN | Methanol | Room temp – 50°C | 70–85 | High selectivity, scalable |

| Amide Coupling | Pyridin-3-yl halide, DCC | DCM/DMF | 0–25°C | 60–75 | Suitable for large scale |

| Direct Alkylation | Pyridine-3-yl halide, K₂CO₃ | Acetonitrile | 80–120°C | 50–65 | Requires excess base |

Research Findings and Optimization Strategies

Reaction Efficiency: Studies indicate that reductive amination offers the highest yields with minimal by-products, especially when using sodium cyanoborohydride in mildly acidic conditions. Optimization of pH (around 4–5) is critical for imine formation and reduction.

Scalability: Continuous flow reactors have been successfully employed for large-scale synthesis, providing better control over temperature and reaction times, thus improving yield and safety.

Purification: Crude products are typically purified via column chromatography or recrystallization, with high purity achieved through preparative HPLC when necessary.

Environmental Considerations: Use of greener solvents like ethanol or ethyl acetate, and minimizing excess reagents, aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine reagents such as PhI(OAc)2 in combination with TEMPO.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines.

Scientific Research Applications

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine with structurally related methanamine derivatives:

Key Research Findings and Data

Structural Modifications and Bioactivity

- Pyridine vs. Pyrazine Substitutions : Compounds with pyridin-3-yl groups (e.g., the target molecule) exhibit higher solubility in polar solvents compared to phenylpyrazinyl analogs (e.g., CAS 1069473-58-0), which may enhance blood-brain barrier penetration.

Biological Activity

The compound (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine , also known as 6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine moiety and a pyridine ring, positions it as a candidate for various pharmacological applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses.

Structural Characteristics

The compound's structure can be visualized as follows:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's interaction with biological targets.

- Pyridine Ring : A five-membered aromatic ring that enhances the compound's stability and reactivity.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural components suggest potential interactions with various receptors involved in neurotransmission and enzyme inhibition.

Key Biological Activities :

- Neurotransmission Modulation : The piperidine component may enhance binding affinity to neurotransmitter receptors, influencing neurological pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties.

- Analgesic Activity : Potential applications in pain management due to its ability to interact with pain-related pathways.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities, suggesting potential therapeutic uses in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for modifications that can tailor its properties. Common synthetic routes include:

- Alkylation Reactions : Involving the reaction of piperidine derivatives with pyridine-based substrates.

- Amine Coupling Reactions : Utilizing coupling agents to facilitate the formation of amine bonds between piperidine and pyridine moieties.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 1-Methylpiperidine | Piperidine ring only | Neuroactive | Lacks pyridine moiety |

| Pyridine derivatives | Pyridine ring | Varies widely | Different substituents affect activity |

| 4-Aminopiperidine | Piperidine with amino group | Antidepressant potential | Structural variations lead to different receptor affinities |

This table illustrates how minor structural differences can lead to significant variations in biological activity and application potential.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

- Cytotoxic Activity : In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), indicating potential anticancer properties .

- Mechanistic Insights : Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells by enhancing caspase activity and affecting microtubule dynamics .

- Therapeutic Applications : The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store the compound in a cool, dry place away from oxidizing agents and acids.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.

- Refer to Safety Data Sheets (SDS) for detailed hazard classifications and first-aid measures .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Reductive Amination : React (1-methylpiperidin-4-yl)methanamine with pyridin-3-carbaldehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions .

- Multicomponent Reactions : Combine piperidine derivatives with pyridine precursors using microwave-assisted synthesis to accelerate reaction kinetics .

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic deprotection .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Introduce substituents at the pyridine ring (e.g., halogens, methoxy groups) to evaluate electronic effects on binding affinity .

- Modify the piperidine ring by alkylation or fluorination to assess steric and pharmacokinetic impacts .

- Use computational tools like molecular docking to prioritize analogs with predicted target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Validate Target Specificity : Use knockout models or siRNA silencing to confirm on-target effects vs. off-target interactions .

- Cross-Reference Pharmacokinetic Data : Compare bioavailability and metabolic stability (e.g., hepatic microsome assays) to explain discrepancies in in vivo vs. in vitro results .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to identify stable binding conformations .

- Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., kinase ATP pockets) .

Q. How can the compound's pharmacokinetic profile be optimized for CNS-targeted applications?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce fluorine atoms or methyl groups to enhance blood-brain barrier (BBB) penetration (target logP ~2–3) .

- P-glycoprotein Inhibition : Co-administer with P-gp inhibitors like verapamil to reduce efflux .

- Prodrug Strategies : Mask the amine group with acetyl or carbamate moieties to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.